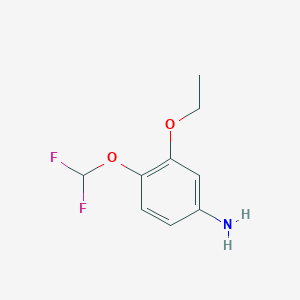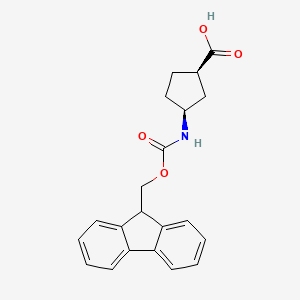
4-(Difluoromethoxy)-3-ethoxyaniline
Overview
Description
The compound "4-(Difluoromethoxy)-3-ethoxyaniline" is a chemical entity that can be inferred to possess a benzene ring substituted with difluoromethoxy and ethoxy groups attached to the ring at the para and meta positions, respectively, relative to an aniline (amino) group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of related difluoroaniline derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of difluoroaniline derivatives is often achieved through reactions involving difluoroaniline precursors. For instance, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs involves reacting 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate, with regiocontrol directed by fluorine atoms . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline is achieved by high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods suggest that the synthesis of "this compound" could potentially involve similar strategies, such as the use of a difluoroaniline precursor, lithiation, and subsequent functionalization with appropriate etherifying agents.
Molecular Structure Analysis
The molecular structure of difluoroaniline derivatives has been studied using various spectroscopic techniques and quantum chemical calculations . For example, 3,4-difluoroaniline has been investigated using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, supported by DFT calculations. These studies provide insights into the vibrational spectra, NMR chemical shifts, and electronic characteristics such as HOMO and LUMO energies, which are crucial for understanding the reactivity and properties of the molecule . By analogy, "this compound" would likely exhibit similar spectroscopic features, with shifts and changes corresponding to the specific substituents.
Chemical Reactions Analysis
The reactivity of difluoroaniline derivatives is influenced by the presence of fluorine atoms, which can direct the regiochemistry of reactions such as metallation . The fluorine atoms can also affect the electronic properties of the molecule, potentially impacting its participation in various chemical reactions. For instance, the presence of electron-withdrawing trifluoromethyl groups in related compounds has been utilized in the synthesis of heterocyclic compounds . Therefore, the difluoromethoxy and ethoxy groups in "this compound" would be expected to influence its reactivity in a predictable manner, allowing for targeted chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroaniline derivatives are determined by their molecular structure and substituents. The spectroscopic studies provide data on the physicochemical properties, such as vibrational frequencies and NMR chemical shifts, which are indicative of the molecule's electronic environment . Additionally, theoretical calculations can predict properties like nonlinear optical behavior and thermodynamic features . These properties are essential for understanding the behavior of the compound under different conditions and for its potential applications in various fields, such as medicinal chemistry .
Scientific Research Applications
Cardioprotective Effects of Flavonols
Research on 3',4'-Dihydroxyflavonol (DiOHF) and its derivatives has shown promise for the treatment of cardiovascular disease, focusing on the compound's vasorelaxant properties without antioxidant activity. This study contributes to understanding how specific flavonols can offer cardioprotection, potentially applicable to derivatives of the target compound in cardiovascular therapeutic research (C. Qin et al., 2008).
Organic Synthesis and Etherification
A study on the synthesis of 3-Ethoxy-4-n-decyloxy-anilionmethylene-malonic Acid Diethyl Ester showcases a novel synthetic route involving etherification and condensation steps. This methodology could be relevant for synthesizing derivatives of "4-(Difluoromethoxy)-3-ethoxyaniline" for large-scale production in the pharmaceutical and fine chemicals industries (Li Zhi-hua, 2013).
Precursors for Trifluoromethyl-Substituted Heteroarenes
The compound 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been utilized as a precursor for the synthesis of various trifluoromethyl-substituted heteroarenes. This approach is crucial for drug development, demonstrating the potential utility of "this compound" and its derivatives in creating novel pharmaceutical compounds (H. Sommer et al., 2017).
Imaging of Cerebral β-Amyloid Plaques
Derivatives of the compound have been evaluated as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Such research underscores the importance of "this compound" derivatives in developing diagnostic tools for neurodegenerative diseases (M. Cui et al., 2012).
Long-Range Electron-Withdrawing Substituent Effects
The trifluoromethoxy group has been studied for its superior electron-withdrawing effects compared to methoxy and trifluoromethyl groups. This property is crucial for designing molecules with specific electronic characteristics, relevant to the modification of "this compound" for advanced materials and chemical sensors (E. Castagnetti & M. Schlosser, 2002).
Mechanism of Action
Target of Action
For instance, a compound with a similar difluoromethoxy group, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been reported to inhibit Transforming Growth Factor-β1 (TGF-β1), a protein that plays a crucial role in cell proliferation and differentiation .
Mode of Action
For instance, DGM inhibits TGF-β1-induced epithelial–mesenchymal transformation (EMT), a process that leads to excessive extracellular matrix deposition, which is a key factor in fibrosis .
Biochemical Pathways
For example, DGM attenuates TGF-β1-induced EMT, a key process in the pathogenesis of pulmonary fibrosis .
Result of Action
Based on the effects of similar compounds, it may inhibit key cellular processes such as emt, thereby potentially reducing fibrosis .
properties
IUPAC Name |
4-(difluoromethoxy)-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPLOXJAZUAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279317 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832740-41-7 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















